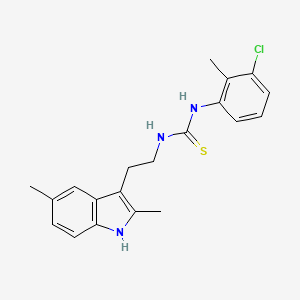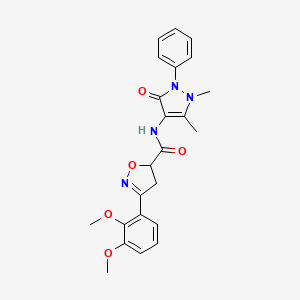![molecular formula C23H22BrN3O3S B11424425 8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424425.png)
8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s full name is quite a mouthful, so let’s break it down. It belongs to the class of pyrido[2,1-b][1,3,5]thiadiazine derivatives. Here’s a simplified representation:
Compound=this compound
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound are scarce in the literature, we can infer that it involves multi-step reactions. Key steps likely include cyclization, functional group transformations, and nitrile formation.
Industrial Production:: Industrial-scale synthesis typically optimizes efficiency and yield. Researchers may employ microwave-assisted reactions, flow chemistry, or solid-phase synthesis. proprietary methods may limit detailed information.
Chemical Reactions Analysis
Reactivity::
Oxidation: The phenolic hydroxyl group could undergo oxidation (e.g., with chromic acid) to form a quinone.
Reduction: Reduction of the nitrile group (e.g., with LiAlH₄) may yield an amine.
Substitution: The bromine atom is susceptible to nucleophilic substitution (e.g., with amines or thiols).
Oxidation: Chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Ammonia (NH₃), thiols (RSH)
Major Products:: The specific products depend on reaction conditions. Potential products include substituted phenols, amines, and derivatives of the pyrido[2,1-b][1,3,5]thiadiazine core.
Scientific Research Applications
Chemistry::
Building Block: Researchers use it as a scaffold for designing novel compounds.
Medicinal Chemistry: Exploration of its pharmacophore for drug development.
Biological Activity: Investigating its effects on cellular pathways.
Drug Discovery: Screening for potential therapeutic agents.
Materials Science:
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related pyrido[2,1-b][1,3,5]thiadiazines. Notable compounds include and .
: Reference 1 (if available) : Reference 2 (if available)
Properties
Molecular Formula |
C23H22BrN3O3S |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H22BrN3O3S/c1-3-30-20-9-15(8-19(24)22(20)29)17-10-21(28)27-12-26(13-31-23(27)18(17)11-25)16-6-4-14(2)5-7-16/h4-9,17,29H,3,10,12-13H2,1-2H3 |
InChI Key |
HCSISWXPHKRAQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11424345.png)
![N-(furan-2-ylmethyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11424348.png)
![3-[5-(3,5-dimethylpiperidin-1-yl)-5-oxopentyl]-8-methoxy-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11424362.png)
![2-{[5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11424377.png)

![3-amino-N-(4-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11424392.png)

![N-(4-acetylphenyl)-2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B11424398.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11424403.png)
![methyl (2Z)-3-benzyl-2-[(3-chloro-4-fluorophenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11424405.png)
![2-[1-(3-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11424406.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B11424409.png)
![8-(1,3-Benzodioxol-5-yl)-3-benzyl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424411.png)
![methyl 4-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate](/img/structure/B11424415.png)
